3-Aminobutan-2-one hydrochloride
Overview
Description
3-Aminobutan-2-one hydrochloride is a chemical compound with the molecular formula C4H10ClNO and a molecular weight of 123.58 g/mol . It is commonly found as a white crystalline solid that is soluble in water and ethanol. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
3-Aminobutan-2-one hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 3-acetamido-2-butanone with hydrochloric acid. The reaction is typically carried out under reflux conditions for several hours, followed by the removal of the solvent through rotary evaporation and drying of the crude product under vacuum . Industrial production methods often involve similar organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
3-Aminobutan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.
Reduction: It can be reduced to form amines or alcohols, depending on the reducing agents used.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions include substituted amines, alcohols, and ketones .
Scientific Research Applications
3-Aminobutan-2-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminobutan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in reductive amination, leading to the formation of chiral amines and amino alcohols . These reactions are catalyzed by amine dehydrogenases, which facilitate the conversion of the compound into its corresponding amine or alcohol derivatives .
Comparison with Similar Compounds
3-Aminobutan-2-one hydrochloride can be compared with other similar compounds, such as:
3-Amino-2-butanone: This compound is the non-hydrochloride form and has similar chemical properties but different solubility and stability characteristics.
2-Aminobutan-1-ol: This compound has a similar structure but differs in the position of the amino group and the presence of a hydroxyl group.
3-Aminopentan-2-one: This compound has an additional carbon atom in its structure, leading to different chemical reactivity and applications.
Properties
IUPAC Name |
3-aminobutan-2-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-3(5)4(2)6;/h3H,5H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUJCERLTHVZRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21419-24-9 | |
Record name | 3-aminobutan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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